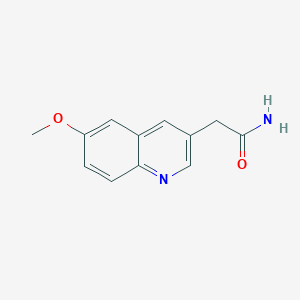

2-(6-Methoxyquinolin-3-yl)acetamide

Beschreibung

Eigenschaften

Molekularformel |

C12H12N2O2 |

|---|---|

Molekulargewicht |

216.24 g/mol |

IUPAC-Name |

2-(6-methoxyquinolin-3-yl)acetamide |

InChI |

InChI=1S/C12H12N2O2/c1-16-10-2-3-11-9(6-10)4-8(7-14-11)5-12(13)15/h2-4,6-7H,5H2,1H3,(H2,13,15) |

InChI-Schlüssel |

MARQCEFJUIZKDY-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=CC(=CN=C2C=C1)CC(=O)N |

Herkunft des Produkts |

United States |

Synthetic Strategies and Methodologies

Retrosynthetic Analysis of 2-(6-Methoxyquinolin-3-yl)acetamide

A retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. lkouniv.ac.inslideshare.net The primary disconnection for 2-(6-methoxyquinolin-3-yl)acetamide involves severing the C-C bond between the quinoline (B57606) ring and the acetamide (B32628) side chain. This leads to a key intermediate, a 6-methoxyquinoline (B18371) derivative functionalized at the 3-position, and a synthon for the acetamide group.

A common strategy involves a 6-methoxyquinoline-3-acetic acid equivalent as a direct precursor. This acid can be formed from a 6-methoxyquinoline-3-carbaldehyde, which in turn can be synthesized through various quinoline formation reactions. The 6-methoxyquinoline core itself can be disconnected through several classical approaches, such as the Skraup, Friedländer, or Doebner-von Miller reactions, which typically build the quinoline ring from a substituted aniline (B41778), in this case, p-anisidine (B42471). An alternative powerful approach is the Vilsmeier-Haack cyclization of an N-arylacetamide, which can directly install the necessary functional groups for further elaboration. niscpr.res.in

Established Quinoline Synthesis Approaches for Methoxyquinoline Formation

The formation of the quinoline ring is a cornerstone of heterocyclic chemistry, with several classical name reactions providing access to this scaffold. iipseries.org The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Skraup Reaction and its Modifications

The Skraup reaction is one of the oldest and most direct methods for quinoline synthesis, involving the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. iipseries.orgnih.gov To synthesize the 6-methoxyquinoline core, p-anisidine serves as the aromatic amine. The glycerol is dehydrated by the strong acid to form acrolein in situ, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring system.

The reaction is notoriously vigorous, and modifications often include the use of milder oxidizing agents than the traditional nitrobenzene, such as arsenic acid or iron salts, to control the reaction's exothermicity. nih.govorgsyn.org A patented method for synthesizing 6-methoxyquinoline specifies reacting p-methoxyaniline with glycerol, p-methoxynitrobenzene (as the oxidant), ferrous sulfate, and boric acid in concentrated sulfuric acid, with the mixture refluxed at 140°C. google.com

Table 1: Skraup Reaction Conditions for 6-Methoxyquinoline Synthesis

| Reactants | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| p-Anisidine, Glycerol | H₂SO₄, Nitrobenzene (or other oxidant) | 6-Methoxyquinoline | iipseries.org |

| p-Methoxyaniline, Glycerol | H₂SO₄, p-Methoxynitrobenzene, FeSO₄, Boric Acid, 140°C | 6-Methoxyquinoline | google.com |

Friedländer Condensation and Derivatives

The Friedländer synthesis offers a versatile and often milder alternative to the Skraup reaction. It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base. wikipedia.orgorganic-chemistry.orgjk-sci.com To produce a 6-methoxyquinoline derivative suitable for conversion to the target compound, a starting material like 2-amino-4-methoxybenzaldehyde (B1267418) would be required.

The mechanism is believed to proceed through an initial aldol (B89426) condensation between the two carbonyl-containing reactants, followed by cyclization via imine formation and subsequent dehydration to form the aromatic quinoline ring. wikipedia.orgcdnsciencepub.comquimicaorganica.orgcdnsciencepub.com The reaction conditions are generally flexible, with catalysts ranging from traditional acids (H₂SO₄, HCl) and bases (NaOH, pyridine) to modern, more environmentally benign options like iodine, p-toluenesulfonic acid, or various Lewis acids. wikipedia.orgorganic-chemistry.org

Table 2: Representative Friedländer Synthesis Conditions

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature | Reference |

|---|---|---|---|---|

| o-Aminoaryl aldehyde/ketone | Aldehyde/ketone with α-CH₂ | Acid or Base (e.g., H₂SO₄, NaOH) | Reflux (80-120°C) | jk-sci.com |

| 2-Aminobenzophenone | Active methylene (B1212753) compounds | PEG-SO₃H / H₂O | 60°C | nih.gov |

Vilsmeier-Haack Formylation in Quinoline Ring Functionalization

The Vilsmeier-Haack reaction is a powerful tool not only for formylating electron-rich aromatic rings but also for constructing the quinoline nucleus itself. organic-chemistry.orgwikipedia.orgthieme-connect.de A particularly relevant application is the Vilsmeier-Haack cyclization of N-arylacetamides. niscpr.res.inbenthamdirect.comresearchgate.net In this approach, an acetanilide (B955) derivative, such as N-(4-methoxyphenyl)acetamide (prepared from p-anisidine), reacts with the Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide).

This reaction proceeds via the formation of a chloroiminium ion, which acts as the electrophile. wikipedia.orgwikipedia.org The reaction with the N-arylacetamide leads to a cyclization that forms a quinoline ring, typically yielding a 2-chloro-3-formylquinoline derivative. niscpr.res.inresearchgate.netallresearchjournal.com This intermediate is highly valuable as the chloro and formyl groups are readily converted into other functionalities. The presence of an electron-donating group, like the methoxy (B1213986) group in the starting acetanilide, generally facilitates the cyclization and leads to good yields. niscpr.res.inresearchgate.net

Table 3: Vilsmeier-Haack Cyclization of N-Arylacetamides

| Substrate | Reagents | Product | Reference |

|---|---|---|---|

| N-Arylacetamide | POCl₃, DMF | 2-Chloro-3-formylquinoline | niscpr.res.inallresearchjournal.com |

| N-(4-methoxyphenyl)acetamide | POCl₃, DMF | 2-Chloro-6-methoxy-3-formylquinoline | niscpr.res.inresearchgate.net |

Conrad-Limpach and Doebner/Doebner-Von Miller Methods

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. wikipedia.orgsynarchive.comnih.gov For the synthesis of a 6-methoxyquinoline precursor, p-anisidine would be reacted with a β-ketoester like ethyl acetoacetate. The reaction is typically biphasic; at lower temperatures, an enamine is formed (kinetic product), which upon heating to high temperatures (around 250°C), undergoes thermal cyclization to yield a 4-hydroxyquinoline. wikipedia.orgnih.govnih.gov

The Doebner-von Miller reaction is an extension of the Skraup synthesis where a pre-formed α,β-unsaturated aldehyde or ketone reacts with an aniline in the presence of an acid catalyst. wikipedia.orgsynarchive.comnih.govslideshare.net It is also known as the Skraup-Doebner-Von Miller synthesis. iipseries.orgwikipedia.org The mechanism is complex and thought to involve a fragmentation-recombination pathway. wikipedia.orgnih.govacs.org For the target molecule, p-anisidine would be reacted with an appropriate α,β-unsaturated carbonyl compound. This method generally produces 2- and/or 4-substituted quinolines. nih.gov

Advanced Synthetic Protocols for the Introduction of the Acetamide Moiety

Once the 6-methoxyquinoline core is established, the final key step is the introduction of the acetamide group at the C-3 position. The choice of protocol depends on the functionality present at C-3 from the preceding quinoline synthesis.

A highly efficient route starts from the 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) obtained via the Vilsmeier-Haack reaction. niscpr.res.inresearchgate.netrsc.org This aldehyde can be oxidized to the corresponding 2-chloro-6-methoxyquinoline-3-carboxylic acid. Standard oxidizing agents for this transformation include potassium permanganate (B83412) or chromic acid. The resulting carboxylic acid can then be converted to the target acetamide. This typically involves two steps: activation of the carboxylic acid, for instance, by converting it to an acyl chloride (using thionyl chloride or oxalyl chloride) or by using a peptide coupling agent (like DCC, EDC, or TBTU), followed by reaction with ammonia (B1221849) or an ammonia equivalent.

Alternatively, a more direct route from the aldehyde is possible. The 2-chloro-6-methoxyquinoline-3-carbaldehyde can undergo a series of transformations, such as conversion to an oxime followed by a Beckmann rearrangement, or other multi-step sequences to arrive at the acetamide. A different pathway involves the conversion of the 3-carbaldehyde to the corresponding 3-acetic acid derivative. This can be achieved through various homologation sequences, for instance, via the corresponding 3-(hydroxymethyl)quinoline, followed by conversion to a 3-(chloromethyl)quinoline (B24877) and subsequent cyanation and hydrolysis. The resulting 6-methoxyquinoline-3-acetic acid can then be amidated as described above.

Table 4: Key Transformations for Acetamide Moiety Introduction

| Starting Material | Transformation | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Oxidation | KMnO₄ or CrO₃ | 2-Chloroquinoline-3-carboxylic acid | researchgate.net (Implied) |

| Quinoline-3-carboxylic acid | Amidation (via acyl chloride) | 1. SOCl₂ 2. NH₃ | Quinoline-3-carboxamide | General Method |

| Quinoline-3-carboxylic acid | Amidation (coupling) | EDC, HOBt, NH₃ | Quinoline-3-carboxamide | General Method |

Strategies for C3-Functionalization of the Quinoline Ring

Functionalization at the C3 position of the quinoline ring is a critical step in the synthesis of the target molecule. Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often provide limited control over regioselectivity, necessitating the development of more specific strategies.

One effective approach involves the use of multicomponent reactions (MCRs). For instance, a variation of the Friedländer synthesis utilizes 2-aminobenzaldehydes and cyanoacetamides to produce 2-aminoquinoline-3-carboxamides. nih.govacs.orgresearchgate.net This method directly installs an amide-containing functional group at the desired C3 position. Another strategy involves the Doebner reaction, which can be used to synthesize substituted quinoline-4-carboxylic acids. nih.gov While this functionalizes the C4 position, similar principles can be adapted for C3 functionalization.

More advanced methods focus on the direct C-H functionalization of the pre-formed quinoline ring, although this can be challenging due to the relative reactivity of different positions on the ring.

Formation of Acetamide Linkages

The acetamide linkage is a common structural motif in biologically active molecules. nih.gov Its formation is a well-established transformation in organic chemistry. Typically, this involves the reaction of an amine with an acetylating agent or the coupling of a carboxylic acid with an amine source.

In the context of synthesizing 2-(6-methoxyquinolin-3-yl)acetamide, two primary pathways can be envisioned:

From a C3-aminoethyl quinoline: If a (6-methoxyquinolin-3-yl)methanamine (B11905869) intermediate is prepared, it can be readily acetylated using reagents like acetyl chloride or acetic anhydride (B1165640) to form the final acetamide product.

From a C3-acetic acid quinoline: A (6-methoxyquinolin-3-yl)acetic acid intermediate can be coupled with ammonia or an ammonia equivalent using standard peptide coupling reagents (e.g., DCC, EDC) or by converting the carboxylic acid to a more reactive species like an acid chloride.

The synthesis of various acetamide derivatives often involves the condensation of an acid with an amine. nih.gov For example, N-(2,2,2-trifluoro-1-hydroxyethyl)acetamide can be synthesized from 2,2,2-trifluoro-1-methoxyethanol and acetamide. orgsyn.org

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. nih.gov Several MCRs have been developed for the synthesis of substituted quinolines.

A notable example is the one-pot synthesis of 2-aminoquinoline-3-carboxamides from cyanoacetamides and 2-aminobenzaldehydes. nih.govacs.orgresearchgate.net This reaction proceeds via a Friedländer-type condensation and provides a direct route to quinolines with C3-amide functionality. The process is often high-yielding and allows for convenient product isolation by simple precipitation and filtration. nih.govacs.org A variety of amines can be used to generate a library of cyanoacetamide precursors, which then undergo condensation to form a diverse set of quinoline products. acs.org

Other MCRs, such as those involving the reaction of an α-amino ketone derivative, an alkyne, and other reagents in an aqueous medium, have been developed for synthesizing highly substituted quinolines. bohrium.com These reactions can proceed through a cascade of steps including C(sp3)-H functionalization, imine formation, and subsequent cyclization and aromatization. bohrium.com

Table 1: Examples of Multicomponent Reactions for Quinoline Synthesis

| Reaction Type | Starting Materials | Key Features | Reference(s) |

|---|---|---|---|

| Friedländer Variation | 2-Aminobenzaldehydes, Cyanoacetamides | One-pot, high yield, simple workup, direct synthesis of 2-aminoquinoline-3-carboxamides. | nih.gov, acs.org |

| Aqueous MCR | α-Amino ketones, Alkynes, I₂, K₂CO₃ | Uses water as a solvent, oxidant-free, forms highly substituted quinolines. | bohrium.com |

| Quinoline-fused Quinazolinones | 2-Aminoacetophenone, 1,3-Cyclohexanedione, Anthranilamide | One-pot formation of two heterocyclic rings simultaneously using p-TSA as a promoter. | nih.gov |

Microwave-Assisted and Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. tandfonline.comtandfonline.com The synthesis of quinoline derivatives has benefited significantly from the application of green chemistry principles and technologies like microwave irradiation. benthamdirect.comnih.gov

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, increase yields, and improve the purity of quinoline products. benthamdirect.comacs.orgcam.ac.uk For instance, the Friedländer synthesis of quinolines can be achieved in just 5 minutes in excellent yield using neat acetic acid as both a solvent and catalyst under microwave irradiation at 160 °C. cam.ac.uk This contrasts sharply with conventional heating methods that may require several days and produce poor yields. cam.ac.uk Microwave heating has been successfully applied to various quinoline syntheses, including multicomponent reactions and rearrangements. acs.orglew.ro

Green chemistry principles are further incorporated through the use of:

Green Solvents: Utilizing environmentally friendly solvents like water and ethanol (B145695) in place of hazardous organic solvents. tandfonline.comresearchgate.net

Catalysis: Employing efficient and recyclable catalysts, including various nanocatalysts, to promote reactions and minimize waste. researchgate.netacs.org

Atom Economy: Designing reactions, such as MCRs, that maximize the incorporation of atoms from the starting materials into the final product. acs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Advantages of Microwave | Reference(s) |

|---|---|---|---|---|

| Friedländer Synthesis | Several days, very poor yield | 5 minutes, excellent yield (neat acetic acid) | Drastic reduction in time, increased yield | cam.ac.uk |

| Knoevenagel Condensation | Longer reaction time, lower yield | Shorter reaction time, higher yield | Time and yield efficiency | benthamdirect.com |

| Synthesis of Quinoline N-Oxides | Slower reaction | Faster reaction, good yields | Shorter reaction times, good yields | lew.ro |

Preparation of Structurally Related Analogs for Comparative Studies

The preparation of structurally related analogs is crucial for structure-activity relationship (SAR) studies. Synthetic strategies must be flexible enough to allow for systematic modifications of the parent molecule, 2-(6-methoxyquinolin-3-yl)acetamide.

Analog synthesis can be achieved by:

Varying Substituents on the Quinoline Ring: Starting with differently substituted anilines or benzaldehydes in classical quinoline syntheses (like the Doebner or Friedländer reactions) can introduce a wide range of functional groups (e.g., -Cl, -F, -NO₂, -CH₃) onto the quinoline core. nih.govresearchgate.net For example, the synthesis of 6-bromo-3-chlorophenylmethyl-2-methoxy-quinoline demonstrates how halogenation can be performed on the quinoline scaffold. google.com

Modifying the Acetamide Side Chain: The acetamide group can be altered by using different acylating agents or by starting with different amino acid derivatives. This allows for changes in the length, branching, or electronic properties of the side chain.

Hybridization with Other Scaffolds: More complex analogs can be created by linking the quinoline-acetamide core to other heterocyclic systems. For example, quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids have been synthesized through multi-step sequences involving click chemistry. nih.gov

The versatility of MCRs is particularly valuable for creating libraries of analogs. By simply changing one of the initial components in a three- or four-component reaction, a new, structurally related product can be synthesized efficiently. nih.govacs.org

Pre Clinical Biological Activity Profiles in Vitro Investigations

Anticancer Activity Studies

The potential of 2-(6-Methoxyquinolin-3-yl)acetamide and its close analogs as anticancer agents has been explored through various in vitro assays. These studies have primarily investigated its ability to inhibit the growth of cancer cells and to induce programmed cell death.

Inhibition of Neoplastic Cell Proliferation

Quinoline (B57606) derivatives are recognized for their antiproliferative effects against various cancer cells. The core structure of quinoline is a key feature in many compounds designed as potential anticancer agents. Studies on novel quinoline derivatives have shown their capability to display potent growth inhibitory effects. For instance, certain quinoline compounds have demonstrated significant anti-proliferative activity, with GI50 values in the low micromolar range. The mechanism often involves the inhibition of critical cellular processes necessary for cancer cell growth.

Induction of Programmed Cell Death in Cancer Cell Lines

Beyond inhibiting proliferation, the ability to induce apoptosis, or programmed cell death, is a key characteristic of many anticancer drugs. Research on quinoline derivatives indicates that they can trigger apoptotic pathways in cancer cells. For example, some novel quinoline compounds have been shown to cause cell cycle arrest and subsequently induce apoptosis in a concentration-dependent manner. The induction of apoptosis by certain quinoline derivatives is associated with the activation of key proteins in the apoptotic cascade, such as caspases. One study on a novel quinoline derivative, DFIQ, demonstrated that it induces apoptosis, which is linked to the expression of apoptosis-related factors like Bax and Bad. Another study on a different quinoline derivative showed that it promotes apoptosis by activating caspase-3 and caspase-8, while also down-regulating the anti-apoptotic protein Bcl-2.

Activity against Specific Human Cancer Cell Lines (e.g., MCF-7, HepG2, HT-29, A549)

The cytotoxic activity of quinoline derivatives has been evaluated against a panel of human cancer cell lines. Novel synthetic quinolines have shown moderate to significant cytotoxic activity against various human cancer cells. Specifically, derivatives have been tested against breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), and lung carcinoma (A549) cell lines, with some compounds exhibiting GI50 values in the nanomolar range.

To provide a clearer picture of the anticancer potential of compounds structurally related to 2-(6-Methoxyquinolin-3-yl)acetamide, the following table summarizes the cytotoxic activity of some novel quinoline derivatives against various human cancer cell lines. It is important to note that these values are for related compounds and not the specific title compound.

| Cancer Cell Line | Compound Type | IC50/GI50 (µM) | Reference |

| MCF-7 (Breast) | Novel Quinoline Derivative | GI50: 25-82 nM | |

| HepG2 (Liver) | Quinoline-oxadiazole Derivative | IC50: 0.137-0.332 µg/mL | |

| A549 (Lung) | Novel Quinoline Derivative | GI50: 25-82 nM |

Antimicrobial Activity Investigations

In addition to its anticancer potential, the quinoline scaffold is a well-established framework for the development of antimicrobial agents. The antimicrobial properties of 2-(6-Methoxyquinolin-3-yl)acetamide and its analogs have been investigated against a range of pathogenic bacteria and fungi.

Broad-Spectrum Antibacterial Potential

Quinoline derivatives have been designed and synthesized to act as antibacterial agents. These compounds have been screened for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that newly synthesized quinoline derivatives can exhibit excellent MIC (Minimum Inhibitory Concentration) values against various bacterial strains, including Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The antibacterial activity of some quinoline derivatives has been reported to be comparable to or even better than standard reference drugs.

The following table presents the antibacterial activity of some quinoline derivatives against representative bacterial strains, illustrating the potential of this class of compounds.

| Bacterial Strain | Compound Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Quinoline-based hybrid | 2 | |

| Escherichia coli | Quinoline derivative | 3.125-6.25 nmol/mL | |

| Pseudomonas aeruginosa | Quinoline derivative | 100 | |

| Bacillus cereus | Quinoline derivative | 3.12 - 50 |

Antifungal Efficacy

The antifungal potential of quinoline derivatives has also been a focus of research. These compounds have been evaluated for their efficacy against various fungal pathogens. Studies have demonstrated that some quinoline derivatives are potentially active against fungal strains such as Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. For instance, certain hybrid quinoline-sulfonamide complexes have shown excellent antifungal activity against Candida albicans.

The table below summarizes the antifungal activity of some quinoline derivatives against common fungal strains.

| Fungal Strain | Compound Type | MIC (µg/mL) | Reference |

| Candida albicans | Quinoline-based hybrid | 15.6 | |

| Aspergillus niger | Quinoline derivative | Not effective | |

| Aspergillus flavus | Quinoline derivative | Potentially active | |

| Cryptococcus neoformans | Quinoline-based hybrid | 15.6 |

Enzyme Inhibitory Profiles

While direct studies on 2-(6-Methoxyquinolin-3-yl)acetamide's effect on topoisomerases are not detailed in the provided context, the quinoline core is a known pharmacophore in topoisomerase inhibitors. The general mechanism of quinoline-based anticancer agents often involves the inhibition of DNA topoisomerases and the disruption of microtubule polymerization. Further research is required to specifically elucidate the topoisomerase inhibitory activity of 2-(6-Methoxyquinolin-3-yl)acetamide.

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell division cycle, and their dysregulation is a common feature in cancer. nih.gov The development of CDK inhibitors is a significant area of cancer research. nih.gov While specific data on 2-(6-Methoxyquinolin-3-yl)acetamide as a CDK inhibitor is not available, the general class of quinoline-containing compounds has been explored for this activity. For example, roscovitine, a purine (B94841) analogue, is a potent and selective inhibitor of CDKs. nih.gov The development of selective CDK4/6 inhibitors like Palbociclib highlights the therapeutic potential of targeting these enzymes. nih.gov Given the structural diversity of known CDK inhibitors, it is plausible that quinoline derivatives, including 2-(6-Methoxyquinolin-3-yl)acetamide, could be designed to target specific CDKs.

Chorismate mutase is a key enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but not in animals. uio.no This makes it an attractive target for the development of novel antimicrobial agents and herbicides. uio.no The enzyme catalyzes the rearrangement of chorismate to prephenate. uio.no While there is no direct evidence of 2-(6-Methoxyquinolin-3-yl)acetamide inhibiting chorismate mutase, various other compounds have been studied for this purpose. For instance, derivatives of phenylalanine and tyrosine have been shown to be effective inhibitors. nih.gov Given that the shikimate pathway is present in Mycobacterium tuberculosis, the antitubercular activity of quinoline derivatives could potentially involve the inhibition of enzymes within this pathway, including chorismate mutase.

Aurora kinase B is a critical regulator of mitosis, and its overexpression is common in many cancers. researchgate.net This makes it a promising target for cancer therapy. bioworld.comnih.gov A novel class of compounds has been developed that disrupts the mitotic localization of Aurora kinase B without inhibiting its catalytic activity. researchgate.net An initial hit compound was optimized, leading to a lead compound, N-(3-methoxy-5-(6-methoxyquinolin-4-yl)oxy)phenyl)acetamide, which demonstrated desirable pharmacokinetic properties and the ability to induce Aurora kinase B-inhibitory phenotypes. researchgate.net This suggests that the 4-phenoxy-quinoline moiety is crucial for this activity. researchgate.net These findings indicate that compounds like 2-(6-Methoxyquinolin-3-yl)acetamide, which share the quinoline core, could be investigated for their potential to modulate Aurora kinase B.

Table 2: Enzyme Inhibitory Profiles

| Enzyme Target | Compound Class/Example | Key Findings |

|---|---|---|

| Topoisomerase | Quinolines (general) | Known pharmacophore for inhibition. |

| Cyclin-Dependent Kinase (CDK) | Roscovitine (purine analogue) | Potent and selective inhibition. nih.gov |

| Chorismate Mutase | Phenylalanine/Tyrosine derivatives | Effective inhibitors of the enzyme. nih.gov |

| Aurora Kinase B | N-(3-methoxy-5-(6-methoxyquinolin-4-yl)oxy)phenyl)acetamide | Disrupts mitotic localization without catalytic inhibition. researchgate.net |

Other Potential Pharmacological Activities

Beyond any primary mechanism of action, the unique structural combination of a methoxy-substituted quinoline and an acetamide (B32628) group in 2-(6-Methoxyquinolin-3-yl)acetamide suggests the possibility of other significant pharmacological activities. This section delves into the in vitro evidence for its potential as an anti-inflammatory, antimalarial, and analgesic agent.

Anti-inflammatory Properties

Future in vitro studies on 2-(6-Methoxyquinolin-3-yl)acetamide would likely involve assays to determine its half-maximal inhibitory concentration (IC₅₀) against COX-1 and COX-2 enzymes to assess its potency and selectivity. Further investigations might explore its effects on the production of other pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), in cell-based models like lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov

Antimalarial Activity

The quinoline core is famously associated with antimalarial drugs like chloroquine (B1663885) and quinine (B1679958). This historical success provides a strong rationale for investigating the antimalarial potential of novel quinoline derivatives. The in vitro activity of compounds against Plasmodium falciparum, the deadliest species of malaria parasite, is a standard preliminary screen.

Although specific in vitro antimalarial data for 2-(6-Methoxyquinolin-3-yl)acetamide is not found in the reviewed literature, the general class of quinoline derivatives continues to be a focal point in the search for new antimalarial agents. cabidigitallibrary.org Research in this area often involves determining the IC₅₀ values against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum to identify compounds that can overcome existing drug resistance mechanisms. cabidigitallibrary.orgiajps.com The mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin formation in the parasite, a critical detoxification pathway. cabidigitallibrary.org Therefore, a β-hematin inhibition assay would be a relevant in vitro test for 2-(6-Methoxyquinolin-3-yl)acetamide. cabidigitallibrary.org

Analgesic Potential

The evaluation of the analgesic potential of a compound at the preclinical stage often involves in vitro assays targeting receptors and enzymes involved in pain signaling pathways. While direct in vitro analgesic data for 2-(6-Methoxyquinolin-3-yl)acetamide is not available, the structural components suggest potential mechanisms of action that could be explored. For instance, some analgesic compounds act by inhibiting COX enzymes, which would overlap with the anti-inflammatory assessment. regionh.dk

Other potential in vitro targets for assessing analgesic activity include various ion channels and receptors on neuronal cells that are involved in nociception. Studies on related acetamide derivatives have sometimes indicated analgesic effects, suggesting that this functional group may contribute to antinociceptive activity. nih.gov Future research on 2-(6-Methoxyquinolin-3-yl)acetamide could involve in vitro binding assays to determine its affinity for opioid receptors or its ability to modulate the activity of transient receptor potential (TRP) channels, which are key players in pain sensation.

Molecular Mechanisms of Action

DNA Interaction and Intercalation

Quinoline (B57606) derivatives are recognized for their ability to interact with DNA, a mechanism central to their anticancer properties. nih.govnih.gov This interaction can physically impede the complex machinery involved in DNA replication and transcription.

Disruption of DNA Replication and Synthesis Processes

Compounds that interfere with DNA can halt the cell cycle and induce cell death. Some quinoline derivatives function as topoisomerase inhibitors, which are compounds that block the action of topoisomerase enzymes. wikipedia.org These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. By cleaving and re-ligating DNA strands, they relieve supercoiling. wikipedia.org Topoisomerase inhibitors can act as "poisons," stabilizing the transient complex formed between topoisomerase and DNA. This leads to the accumulation of single or double-strand DNA breaks, which, if not repaired, trigger apoptosis, or programmed cell death. wikipedia.org The antitumor mechanisms of certain quinoline derivatives are attributed to their capacity to alkylate DNA or inhibit topoisomerases. nih.govnih.gov Specifically, some derivatives have been shown to inhibit both topoisomerase I and II. nih.gov

Cellular Pathway Modulation

Beyond direct DNA interaction, 2-(6-Methoxyquinolin-3-yl)acetamide and related compounds can influence a cell's fate by modulating intricate signaling pathways that govern life and death.

Elucidation of Cell Death Pathways

The induction of programmed cell death, or apoptosis, is a key mechanism for many anticancer agents. nih.gov This process is tightly regulated by a complex network of signaling pathways. mdpi.com Apoptosis can be initiated through two main routes: the extrinsic pathway, which is triggered by external signals binding to cell surface death receptors, and the intrinsic pathway, which responds to internal cellular stress like DNA damage. frontiersin.org Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell. mdpi.comnih.gov

Quinoline derivatives have been shown to induce apoptosis, often arresting the cell cycle at specific phases to exert their antiproliferative effects. rsc.org The process of apoptosis is characterized by distinct morphological changes, including cell shrinkage and nuclear condensation. mdpi.com For instance, some quinoline compounds have been observed to increase the cell population in both the early and late stages of apoptosis. rsc.org The interplay between different cell death pathways, such as apoptosis and pyroptosis, is complex and can be bidirectional, further highlighting the intricate cellular response to such compounds. nih.gov

Involvement in Oxidative Stress Induction

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and a cell's ability to neutralize them with antioxidant defenses. mdpi.com This condition can lead to significant cellular damage, including to DNA, proteins, and lipids, ultimately triggering cell death. mdpi.comnih.gov Neurons are particularly vulnerable to oxidative stress. nih.gov

Several studies have implicated quinoline derivatives in the modulation of oxidative stress. mdpi.combohrium.com Some derivatives can induce the generation of ROS, contributing to their cytotoxic effects. nih.gov For example, in certain experimental models, the neurotoxicity induced by glutamate, which causes oxidative stress, can be attenuated by compounds that reduce ROS levels. jmb.or.krnih.gov The accumulation of ROS can disrupt mitochondrial function and activate apoptotic pathways. jmb.or.kr Conversely, some quinoline derivatives have been investigated for their antioxidant properties, suggesting a dual role depending on the specific chemical structure and cellular context. benthamdirect.comingentaconnect.com

Specific Enzyme Target Engagement and Molecular Docking

The specificity of a compound's action is often determined by its ability to bind to and modulate the activity of particular enzymes. Molecular docking studies are computational techniques used to predict the binding orientation and affinity of a ligand to its target protein, providing insights into the molecular basis of inhibition. nih.govmdpi.com

Ligand-Protein Binding and Catalytic Inhibition

Molecular docking simulations have been instrumental in identifying and optimizing quinoline derivatives as inhibitors of various enzymes. bohrium.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand within the enzyme's active site. mdpi.comnih.gov

For example, quinoline-based compounds have been designed and validated as potent inhibitors of enzymes like topoisomerase I, with some exhibiting inhibitory concentrations (IC50) in the nanomolar range. acs.orgnih.gov Docking studies have shown that these inhibitors can fit into the active site, and specific mutations in the enzyme can disrupt this binding, confirming the mode of action. acs.orgnih.gov Other acetamide (B32628) derivatives have been studied as potential inhibitors for neurodegenerative enzymes, with docking studies helping to elucidate their binding modes. nih.gov

Furthermore, virtual screening based on docking has led to the discovery of acetamide derivatives as inhibitors of other critical enzymes like PI3Kα, a key player in cancer cell growth and survival. nih.gov The binding affinity predicted by these computational models often correlates with experimentally observed inhibitory activity, validating their use in drug discovery. nih.gov This targeted engagement and subsequent inhibition of catalytic activity are central to the therapeutic potential of compounds like 2-(6-Methoxyquinolin-3-yl)acetamide. biorxiv.orgresearchgate.net

Metal Chelation Properties and Their Biological Implications

The structural architecture of 2-(6-Methoxyquinolin-3-yl)acetamide, featuring a quinoline ring system, inherently suggests a capacity for metal chelation. Quinoline and its derivatives are recognized for their high electron density and the presence of nitrogen heteroatoms, which act as effective ligands, forming stable complexes with various metal ions. nih.gov This property is of significant biological interest due to the crucial role of metal ions in numerous physiological and pathological processes.

While direct experimental studies on the metal chelation of 2-(6-Methoxyquinolin-3-yl)acetamide are not extensively documented in publicly available research, the behavior of analogous quinoline structures provides a strong basis for inferring its potential. For instance, 8-hydroxyquinoline (B1678124) is a well-established and potent metal chelator, a property attributed to the hydroxyl group at the 8-position which, along with the quinoline nitrogen, forms a stable chelate ring with metal ions. nih.govnih.gov Although 2-(6-Methoxyquinolin-3-yl)acetamide lacks this specific 8-hydroxy configuration, the nitrogen atom within the quinoline ring and the oxygen and nitrogen atoms in the acetamide side chain present potential sites for metal ion coordination.

The biological implications of such metal chelation are profound. The dysregulation of metal ion homeostasis is a hallmark of several neurodegenerative diseases and cancer. By sequestering excess metal ions, such as copper, zinc, and iron, which can participate in Fenton-like reactions to produce reactive oxygen species, quinoline-based chelators can exert a neuroprotective effect by mitigating oxidative stress. nih.gov In the context of cancer, the chelation of essential metal ions can disrupt enzymatic activities vital for tumor growth and proliferation.

Investigation of Multi-Targeting Mechanisms

The concept of multi-target drugs, which can modulate multiple biological targets simultaneously, is a promising strategy in the development of therapeutics for complex diseases like cancer and neurodegenerative disorders. The quinoline scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets with high affinity. researchgate.netgoogle.com This inherent versatility positions 2-(6-Methoxyquinolin-3-yl)acetamide as a candidate for multi-target activity.

Research into structurally related compounds provides compelling evidence for this hypothesis. For example, derivatives of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide have been identified as novel inhibitors of PI3Kα (Phosphoinositide 3-kinase alpha), a key enzyme in a signaling pathway that is frequently dysregulated in cancer. nih.gov This suggests that the quinoline-acetamide framework can be tailored to interact with specific kinase domains.

Furthermore, a series of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids has demonstrated significant anti-cancer activity against breast cancer cell lines. The mechanism of action for the most potent of these compounds was found to involve the induction of apoptosis, a form of programmed cell death, and the activation of caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.gov

Studies on various acetamide derivatives have also revealed a broad spectrum of pharmacological activities, including anti-inflammatory and analgesic effects. nih.govnih.gov This suggests that 2-(6-Methoxyquinolin-3-yl)acetamide could potentially exert its effects through multiple pathways, including the inhibition of inflammatory mediators.

While direct and comprehensive target profiling of 2-(6-Methoxyquinolin-3-yl)acetamide is yet to be fully elucidated, the existing body of research on related quinoline and acetamide compounds strongly supports the potential for multi-targeting mechanisms. These may include, but are not limited to, kinase inhibition, modulation of apoptotic pathways, and anti-inflammatory actions. Further investigation is warranted to precisely identify the specific molecular targets and pathways modulated by this promising compound.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Design

Influence of Quinoline (B57606) Core Substitutions on Bioactivity

Role of the Methoxy (B1213986) Group at Position 6

The methoxy group (-OCH3) at the 6-position of the quinoline ring plays a crucial role in modulating the bioactivity of its derivatives. This electron-donating group can influence the molecule's electronic properties and its ability to form hydrogen bonds, which are critical for receptor interaction. nih.govnih.gov

In some instances, the presence of a methoxy group at C6 is associated with enhanced biological activity. For example, studies on certain quinoline derivatives have shown that a methoxy group at this position is preferred over a methyl group or no substitution for antibacterial activity. nih.gov In the context of antimalarial activity, while the methoxy group at the C6' position in quinine (B1679958) is not essential, its replacement with a halogen like chlorine can enhance activity. nih.gov Conversely, research on N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives revealed that replacing the methoxy group with other functionalities like -SCH3 or -CH3 resulted in lower binding affinities for α-synuclein aggregates. mdpi.com

The strategic placement of the methoxy group is also highlighted in the design of inhibitors for specific cellular pathways. For instance, omipalisib (B1684000) (GSK2126458), a quinoline derivative with a 2-(methoxy)-3-benzenesulfonamide pyridinyl moiety at C-6, is a potent inhibitor of the PI3K/mTOR pathway. mdpi.com

Significance of the Acetamide (B32628) Moiety at Position 3

The acetamide group [-CH2C(=O)NH2] at the 3-position of the quinoline ring is a key functional group that significantly influences the pharmacological properties of the parent compound. The amide functionality can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

Substitution at the C-3 position of the quinoline ring has been shown to be a viable strategy for developing compounds with various therapeutic activities. For instance, a series of 3-substituted quinolinehydroxamic acids were found to be potent anti-proliferative compounds, with some exhibiting remarkable selectivity for HDAC6. nih.gov However, in other studies, substitution at the C-3 position of the quinoline group was found to compromise the activity of certain imatinib-quinoline hybrids. mdpi.com The introduction of different substituents at this position can lead to a diverse range of biological responses, underscoring the importance of this position in drug design. nih.gov

Modifications to the Acetamide Side Chain

The acetamide side chain of 2-(6-Methoxyquinolin-3-yl)acetamide offers a versatile point for chemical modification to fine-tune the compound's efficacy and pharmacological profile.

Impact of N-Substituents on Efficacy

Introducing substituents on the nitrogen atom of the acetamide moiety can significantly impact the compound's biological activity. The nature of these N-substituents can alter the molecule's lipophilicity, steric properties, and hydrogen bonding capacity, thereby influencing its interaction with target proteins.

Studies on various acetamide derivatives have demonstrated that N-substitution is a critical determinant of their biological effects. For example, in a series of phenoxy acetamide analogs, the introduction of different substituents on the amide nitrogen led to a range of anti-nociceptive and anti-inflammatory activities. nih.gov Similarly, for benzimidazo[1,2-a]quinolines, the type and length of the N-substituted amide side chain at different positions on the tetracyclic skeleton had a strong influence on their antiproliferative, antibacterial, and antiviral activities. rsc.org Specifically, derivatives with N,N-dimethylaminopropyl and N,N-diethylaminoethyl amide side chains showed promising results. rsc.org

Exploration of Substitutions on the Alpha-Carbon of the Acetamide

The alpha-carbon of the acetamide side chain, the carbon atom adjacent to the carbonyl group, represents another strategic position for chemical modification. libretexts.orgyoutube.comyoutube.com Introducing substituents at this position can create chiral centers and alter the conformational flexibility of the side chain, potentially leading to improved target engagement.

While specific studies on the alpha-substitution of 2-(6-Methoxyquinolin-3-yl)acetamide are not detailed in the provided context, the general principles of alpha-substitution in carbonyl compounds are well-established. libretexts.orgyoutube.comyoutube.comyoutube.com Such modifications can influence the acidity of the alpha-protons and provide a handle for further chemical elaboration, allowing for the exploration of a wider chemical space and the optimization of pharmacological properties. libretexts.orgyoutube.com

Linker Chemistry and its Modulatory Effects on Pharmacological Profiles

The length, rigidity, and chemical nature of the linker can influence a molecule's solubility, membrane permeability, and ability to orient the pharmacophoric groups correctly within the target's binding site. For instance, in the development of quinoline-based inhibitors, the linker region's oxygen and nitrogen atoms can form crucial hydrogen bonds with amino acid residues of the target protein. nih.gov

In the context of quinoline derivatives, the type of linker has been shown to be critical. Studies on s-triazine analogs with alkoxy or alkyl linkers have demonstrated their potential in overcoming multidrug resistance in cancer cells. orientjchem.org The length of an alkylamino side chain has also been found to influence the antiproliferative potency of certain quinoline derivatives. nih.gov Furthermore, replacing a double bond or oxadiazole bridge with a flexible amino group as a linker in quinolinyl pyridinyl amines was a successful strategy to enhance selectivity for α-synuclein. mdpi.com

Rational Design of Novel 2-(6-Methoxyquinolin-3-yl)acetamide Derivatives for Enhanced Activity

The rational design of novel analogs of 2-(6-methoxyquinolin-3-yl)acetamide is a key strategy in medicinal chemistry to enhance therapeutic efficacy, selectivity, and pharmacokinetic properties. While specific structure-activity relationship (SAR) studies on this exact molecule are not extensively documented in publicly available research, principles of medicinal chemistry and SAR data from related quinoline and acetamide analogs allow for the prediction of how structural modifications might impact biological activity. researchgate.netnih.govresearchgate.net

The design of new derivatives focuses on modifying three main components of the molecule: the quinoline core, the methoxy substituent, and the acetamide side chain.

Modifications of the Quinoline Core: The quinoline scaffold is a "privileged structure" in medicinal chemistry, known to bind to a variety of biological targets. researchgate.netresearchgate.net The electronic properties of the quinoline ring system are crucial for its interaction with target proteins. Introducing electron-withdrawing or electron-donating groups at various positions can modulate the molecule's activity. For instance, in other quinoline series, the introduction of a fluorine atom has been shown to enhance biological activity, a strategy that could be applied to the 2-(6-methoxyquinolin-3-yl)acetamide scaffold. nih.gov

The Role of the 6-Methoxy Group: The methoxy group at the 6-position is a critical feature, likely influencing both the electronic environment of the quinoline ring and the molecule's metabolic stability. The oxygen atom can act as a hydrogen bond acceptor, potentially anchoring the molecule in the binding pocket of a target protein.

Bioisosteric replacement is a common strategy to fine-tune the properties of a lead compound. nih.govcambridgemedchemconsulting.com The 6-methoxy group could be replaced with other substituents to probe the impact on activity. For example, replacing it with a hydroxyl group would introduce a hydrogen bond donor, which could lead to different interactions with the target. Alternatively, replacing it with larger alkoxy groups could explore steric effects within the binding site. Halogen substituents at this position could alter the electronic properties and lipophilicity, potentially improving cell permeability and metabolic stability.

Functionalization of the Acetamide Side Chain: The acetamide moiety at the 3-position provides a flexible linker and potential hydrogen bonding sites that are crucial for target interaction. Modifications to this side chain can significantly impact the compound's biological profile.

Alteration of the Linker: The length and flexibility of the acetamide linker can be modified. Shortening or lengthening the chain could optimize the positioning of the quinoline core within a binding site. Introducing rigidity, for example by incorporating a cyclopropyl (B3062369) group, could lock the conformation into a more active form.

Substitution on the Amide: The terminal amide group is a key interaction point. Replacing the hydrogen atoms with small alkyl groups could modulate hydrogen bonding capacity and lipophilicity. Furthermore, incorporating larger aromatic or heterocyclic rings onto the amide nitrogen could introduce additional binding interactions, such as π-π stacking, potentially leading to enhanced potency. For instance, the synthesis of novel 2-cyano-N-(quinolin-3-yl)acetamide has been reported to show promising antitumor activity, highlighting the potential for modifications at the acetamide portion. researchgate.net

A summary of potential modifications and their rationale is presented in the interactive table below.

| Molecular Scaffold Modification | Rationale for Modification | Potential Impact on Activity |

| Quinoline Core | Introduction of halogens (e.g., F, Cl) | Enhance metabolic stability and binding affinity. |

| Introduction of small alkyl groups | Modulate lipophilicity and steric interactions. | |

| 6-Position Substituent | Bioisosteric replacement of -OCH3 with -OH | Introduce hydrogen bond donor capability. |

| Replacement with larger alkoxy groups | Probe for steric tolerance in the binding pocket. | |

| Replacement with halogens | Alter electronic properties and improve permeability. | |

| Acetamide Side Chain | Varying the length of the linker | Optimize orientation within the target's binding site. |

| Introducing cyclic structures | Increase rigidity and lock in an active conformation. | |

| N-alkylation or N-arylation of the amide | Modulate hydrogen bonding and explore new binding interactions. |

The rational design of new 2-(6-methoxyquinolin-3-yl)acetamide derivatives, guided by these principles, holds the potential to yield compounds with superior therapeutic properties. Further synthesis and biological evaluation of such analogs are necessary to validate these design strategies and to fully elucidate the SAR of this promising chemical scaffold.

Comparative Analysis with Related Quinoline Analogs and Privileged Structures

The 2-(6-methoxyquinolin-3-yl)acetamide scaffold belongs to the broader class of quinoline-containing compounds, which are recognized as privileged structures in drug discovery. researchgate.netresearchgate.net A comparative analysis with other quinoline analogs reveals common structural motifs and highlights the unique potential of this particular compound.

Quinoline and its derivatives exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. researchgate.net This versatility stems from the ability of the quinoline ring system to interact with a diverse range of biological targets.

Comparison with other Bioactive Quinolines: Numerous quinoline derivatives have been synthesized and evaluated for various therapeutic purposes. For instance, certain 2-substituted quinolines have shown potent antileishmanial activity. nih.gov In other studies, quinoline derivatives have been investigated as inhibitors of phosphodiesterase 10A for the treatment of schizophrenia. nih.gov A study on 3-(heteroaryl)quinolin-2(1H)-ones demonstrated their potential as Hsp90 inhibitors for cancer therapy. mdpi.com These examples illustrate the diverse therapeutic applications of the quinoline scaffold and provide a basis for comparing the potential of 2-(6-methoxyquinolin-3-yl)acetamide.

The presence of the acetamide side chain at the 3-position is a distinguishing feature. While many bioactive quinolines are substituted at the 2, 4, or 8 positions, substitution at the 3-position is also of significant interest. For example, a novel 2-cyano-N-(quinolin-3-yl)acetamide has shown potent in vitro effects on Ehrlich ascites carcinoma tumor cells. researchgate.net This suggests that the 3-position is a viable site for introducing functionalities that can lead to potent biological activity.

The 6-methoxy substitution is another key feature. This group is also found in other bioactive molecules and can influence properties such as metabolic stability and target interaction. For example, certain 6-methoxyquinoline (B18371) derivatives have been evaluated for their catecholase activity.

The table below provides a comparative overview of 2-(6-methoxyquinolin-3-yl)acetamide with other notable quinoline analogs.

| Compound/Analog Class | Key Structural Features | Reported Biological Activity |

| 2-(6-Methoxyquinolin-3-yl)acetamide | Quinoline core, 6-methoxy group, 3-acetamide side chain | (Subject of this article) |

| Chloroquine (B1663885) | 4-aminoquinoline derivative | Antimalarial |

| Camptothecin | Fused pentacyclic ring system including a quinoline | Anticancer (Topoisomerase I inhibitor) |

| 2-Substituted Quinolines | Various substituents at the 2-position | Antileishmanial |

| 3-(Heteroaryl)quinolin-2(1H)-ones | Heteroaryl group at the 3-position, 2-oxoquinoline core | Anticancer (Hsp90 inhibitors) mdpi.com |

| 2-Cyano-N-(quinolin-3-yl)acetamide | Cyano group on the acetamide, no methoxy group | Antitumor researchgate.net |

Computational and Chemoinformatic Approaches in Research

Molecular Docking Simulations for Putative Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. In the context of 2-(6-Methoxyquinolin-3-yl)acetamide, docking simulations are employed to identify its putative protein targets and to analyze its binding mode in detail.

Researchers have utilized molecular docking to investigate the interaction of 2-(6-Methoxyquinolin-3-yl)acetamide and its derivatives with various enzymes. For instance, a series of 2-(6-methoxyquinolin-3-yl)-N-substituted-acetamide derivatives were synthesized and evaluated for their inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) synthesis. Docking studies of the most active compound in this series revealed that the 6-methoxy group of the quinoline (B57606) ring formed a hydrogen bond with a specific amino acid residue in the active site of the enzyme. Furthermore, the amide group of the acetamide (B32628) side chain was shown to chelate the copper ions within the enzyme's active site, a crucial interaction for its inhibitory effect.

In another study, derivatives of 2-(6-methoxyquinolin-3-yl)acetamide were investigated as potential inhibitors of the epidermal growth factor receptor (EGFR), a protein often implicated in cancer. Molecular docking simulations indicated that these compounds could fit into the ATP-binding site of the EGFR kinase domain. The quinoline core formed key interactions with the hinge region of the enzyme, while the acetamide side chain projected towards the solvent-exposed region, providing an opportunity for further modification to enhance potency and selectivity.

Pharmacophore Modeling for Rational Ligand Design

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological effect. This model can then be used as a template for the rational design of new ligands with improved properties.

For 2-(6-methoxyquinolin-3-yl)acetamide and its analogs, pharmacophore models have been developed based on their observed biological activities. For example, in the development of tyrosinase inhibitors, a pharmacophore model was generated from a set of active 2-(6-methoxyquinolin-3-yl)acetamide derivatives. This model typically consists of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. The model highlighted the importance of the quinoline nitrogen as a hydrogen bond acceptor, the methoxy (B1213986) group as a potential hydrogen bond donor or hydrophobic feature, and the acetamide moiety for its metal-chelating ability. This pharmacophoric information serves as a valuable guide for designing new molecules with a higher probability of being active.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

QSAR studies have been applied to series of compounds derived from 2-(6-methoxyquinolin-3-yl)acetamide to understand the structural requirements for their biological effects. In the context of developing inhibitors for various enzymes, QSAR models have been built using descriptors that quantify different physicochemical properties of the molecules, such as their hydrophobicity, electronic properties, and steric features. These models can reveal which properties are most influential for the observed activity. For instance, a QSAR study might indicate that increasing the hydrophobicity of a particular region of the molecule leads to a decrease in activity, while increasing the electron-donating ability of another part enhances it. This information is critical for optimizing the lead compound, 2-(6-methoxyquinolin-3-yl)acetamide, into a more potent drug candidate.

Molecular Dynamics Simulations to Elucidate Receptor-Ligand Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. Unlike static docking poses, MD simulations can reveal the stability of the ligand-receptor complex, the role of solvent molecules, and conformational changes that may occur upon binding.

Virtual Screening Techniques for Analog Discovery

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be ligand-based or structure-based.

Starting with the core structure of 2-(6-methoxyquinolin-3-yl)acetamide, virtual screening can be employed to discover novel analogs with potentially improved or different biological activities. In a ligand-based virtual screening approach, the chemical structure of 2-(6-methoxyquinolin-3-yl)acetamide would be used as a query to search for similar molecules in a database. In a structure-based approach, the 3D structure of a putative target protein would be used to screen a library of compounds, including derivatives of 2-(6-methoxyquinolin-3-yl)acetamide, to identify those that are predicted to bind with high affinity. These virtual "hits" can then be synthesized and tested experimentally, accelerating the process of discovering new bioactive molecules.

Future Research Directions and Potential Academic Applications

Development of Next-Generation Quinoline-Acetamide Compounds as Research Tools

The development of new quinoline-based compounds is a burgeoning field in synthetic chemistry. researchgate.net The core structure of 2-(6-methoxyquinolin-3-yl)acetamide provides a versatile scaffold that can be modified to create a new generation of research tools. By introducing different functional groups, researchers can fine-tune the compound's properties to enhance its efficacy and target selectivity. researchgate.netmdpi.com This approach could accelerate drug discovery and broaden the therapeutic potential of quinoline (B57606) scaffolds for a variety of diseases. researchgate.net

Recent advancements in synthetic methodologies, such as transition metal-catalyzed reactions and green chemistry protocols, offer efficient ways to construct and functionalize the quinoline ring. rsc.org These methods can be employed to synthesize a library of quinoline-acetamide derivatives. These derivatives can then be screened to identify compounds with improved biological activities. For instance, modifications to the acetamide (B32628) side chain or the methoxy (B1213986) group on the quinoline ring could lead to compounds with enhanced potency or novel mechanisms of action.

Exploration of Novel Biological Targets and Pathways

Quinoline derivatives are known to interact with a wide range of biological targets, leading to various pharmacological effects including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. researchgate.netnih.gov While the specific biological targets of 2-(6-methoxyquinolin-3-yl)acetamide are not yet fully characterized, future research will likely focus on identifying these targets and the pathways they modulate.

One promising area of investigation is its potential as an inhibitor of the NLRP3 inflammasome, a key player in inflammatory diseases. nih.gov Novel quinoline analogues have shown potent inhibitory activity against the NLRP3/IL-1β pathway. nih.gov Further studies could explore whether 2-(6-methoxyquinolin-3-yl)acetamide or its derivatives can also target this pathway. Additionally, given the known role of quinoline compounds in cancer, investigating its effects on cancer-related pathways is a logical next step. orientjchem.orgnih.gov For example, some quinoline derivatives have been shown to inhibit Pim-1 kinase, a target in cancer therapy. nih.gov

Integration with Advanced Chemical Biology and Drug Discovery Platforms

The integration of 2-(6-methoxyquinolin-3-yl)acetamide and its future derivatives into advanced chemical biology and drug discovery platforms will be crucial for accelerating research. High-throughput screening of compound libraries against various cell lines and biological targets can rapidly identify promising leads. nih.gov

Furthermore, computational modeling and molecular docking studies can provide insights into the binding interactions of these compounds with their targets, guiding the rational design of more potent and selective molecules. researchgate.netrsc.org These in silico methods, combined with experimental data, can help to build structure-activity relationships (SARs), which are essential for optimizing lead compounds. nih.govnih.gov

Application as Chemical Probes for Elucidating Biological Mechanisms

A well-characterized small molecule can serve as a chemical probe to investigate biological processes. nih.govrjeid.comeubopen.org 2-(6-methoxyquinolin-3-yl)acetamide and its optimized derivatives have the potential to be developed into such probes. By understanding the specific molecular targets of these compounds, researchers can use them to dissect complex biological pathways. chemicalprobes.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(6-Methoxyquinolin-3-yl)acetamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves acetylation of a methoxy-substituted quinoline precursor. For example, analogous compounds like 2-(2-formylphenoxy)acetamide are synthesized via nucleophilic substitution using K₂CO₃ as a base in acetonitrile under reflux (24 h, room temperature) . Key parameters include stoichiometric ratios (e.g., 1:1.5 molar ratio of starting material to acetylating agent), solvent choice (polar aprotic solvents enhance reactivity), and catalyst selection (pyridine for acetylation). Monitoring via TLC ensures reaction completion .

Q. How can researchers characterize the structural purity of 2-(6-Methoxyquinolin-3-yl)acetamide?

- Methodological Answer : Multi-modal analytical techniques are essential:

- NMR Spectroscopy : H and C NMR confirm methoxy (-OCH₃) and acetamide (-NHCOCH₃) groups. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while acetamide protons appear at δ 2.1–2.3 ppm .

- X-ray Crystallography : Resolves crystal packing and stereochemistry, critical for verifying substituent positions on the quinoline ring .

- FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the acetamide moiety .

Q. What preliminary biological assays are suitable for screening 2-(6-Methoxyquinolin-3-yl)acetamide’s activity?

- Methodological Answer :

- Anticancer Activity : Use the MTT assay on cell lines (e.g., HCT-116, MCF-7) to assess cytotoxicity. IC₅₀ values are calculated using dose-response curves .

- Antimicrobial Screening : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

- Antioxidant Potential : DPPH radical scavenging assay quantifies free radical neutralization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize 2-(6-Methoxyquinolin-3-yl)acetamide’s pharmacological profile?

- Methodological Answer :

- Modify Substituents : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the quinoline 3-position to enhance binding affinity to target enzymes .

- Bioisosteric Replacement : Replace the methoxy group with a hydroxyimino (-NOH) moiety to improve solubility, as seen in indole-based acetamide derivatives .

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsome assays and permeability via Caco-2 cell monolayers .

Q. What strategies resolve contradictions in reported biological activities of structurally similar acetamides?

- Methodological Answer : Discrepancies often arise from isomer misassignment or impurity. For example, a study initially misidentified 2-(3-hydroxyphenyl)acetamide sulfate as the ortho-isomer but corrected it to the meta-isomer via H-NMR and HRMS . To mitigate:

- Isomer-Specific Synthesis : Use regioselective catalysts (e.g., Pd/C for directed C-H activation).

- Batch Reproducibility Tests : Compare HPLC retention times and mass spectra across synthetic batches .

Q. How can molecular docking studies predict the interaction of 2-(6-Methoxyquinolin-3-yl)acetamide with SARS-CoV-2 targets?

- Methodological Answer :

- Protein Preparation : Retrieve 3D structures of SARS-CoV-2 main protease (PDB: 6LU7) or RdRp (PDB: 7AAP) from the PDB. Remove water molecules and co-crystallized ligands .

- Ligand Preparation : Minimize the compound’s energy using Gaussian 09 at the B3LYP/6-31G* level.

- Docking Protocol : Use AutoDock Vina with a grid box centered on the active site. Validate results by comparing binding energies (ΔG) and hydrogen-bonding interactions with known inhibitors .

Q. What analytical methods are recommended for quantifying trace impurities in 2-(6-Methoxyquinolin-3-yl)acetamide during method validation?

- Methodological Answer :

- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% formic acid. Detect impurities at λ = 254 nm .

- LC-MS/MS : Confirm impurity structures via fragmentation patterns (e.g., m/z transitions specific to byproducts like deacetylated analogs) .

- Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.